ethyl [(3Z)-3-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
Description
This compound belongs to the indole-hydrazone class, characterized by a 1H-indole core substituted with a hydrazinylidene group at position 3 and an ethyl acetate ester at position 1.
Properties
CAS No. |
444771-57-7 |
|---|---|
Molecular Formula |
C20H18N4O7 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxy-3-[[2-(2-nitrophenoxy)acetyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C20H18N4O7/c1-2-30-18(26)11-23-14-8-4-3-7-13(14)19(20(23)27)22-21-17(25)12-31-16-10-6-5-9-15(16)24(28)29/h3-10,27H,2,11-12H2,1H3 |
InChI Key |
PVUMJDHAPZUEOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl [(3Z)-3-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves multiple steps, starting from the preparation of the indole core. The reaction conditions often include the use of hydrazine derivatives and nitrophenoxy acetyl compounds under controlled temperature and pH conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole core and the nitrophenoxy acetyl group. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
Ethyl [(3Z)-3-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [(3Z)-3-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The table below compares key structural and physicochemical parameters of the target compound with its closest analogs:
*Calculated based on structural similarity; †Estimated via analogous molecular weight trends.
Key Observations:
- Electronic Effects: The 2-nitrophenoxy group in the target compound enhances electron-withdrawing capacity compared to chloro () or methyl () substituents. This may influence redox behavior and binding affinity in biological systems .
- Solubility : The acetyl-substituted analog () likely exhibits higher aqueous solubility due to reduced aromaticity and molecular weight .
Crystallographic and Solid-State Properties
- Planarity : Analog 1 () and related indole-hydrazones () exhibit near-planar indole cores, with dihedral angles between substituents and the indole plane ranging from 7° to 87°. The nitro group in the target compound may enhance planarity through intramolecular H-bonding .
- Supramolecular Interactions : Crystallographic data () reveal that nitro or chloro substituents promote N–H⋯O and π–π interactions, forming stable dimers or chains. The nitro group’s strong dipole could further stabilize such architectures in the target compound .
Biological Activity
Ethyl [(3Z)-3-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate (CAS Number: 444771-57-7) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C20H18N4O7, with a molecular weight of 426.4 g/mol. It features a complex structure that includes an indole moiety, a hydrazone linkage, and a nitrophenoxy acetyl group. These structural characteristics are believed to contribute to its biological activity.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, hydrazone derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle and apoptosis-related proteins . this compound may share these properties due to its structural similarities.
Antimicrobial Activity
Compounds containing nitrophenoxy groups have shown antimicrobial activity against various pathogens. Research has demonstrated that such compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes . The specific antimicrobial efficacy of this compound requires further investigation but suggests potential for therapeutic applications.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for predicting the biological activity of new compounds. Research has shown that modifications in the hydrazone moiety can influence the anticancer activity of indole derivatives. For example, variations in substituents on the phenoxy ring have been linked to enhanced potency against specific cancer types . This insight suggests that this compound may exhibit similar behavior based on its unique structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
